molecular formula C16H19F2NO4 B2547693 4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid CAS No. 2287272-22-2

4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid

Cat. No. B2547693
CAS RN: 2287272-22-2
M. Wt: 327.328
InChI Key: QNHZODBTPJYKAA-UHFFFAOYSA-N
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Description

4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid (DFPC) is a synthetic compound with potential therapeutic applications. It belongs to the class of cycloheptane carboxylic acids and has been the subject of scientific research due to its potential to act as an inhibitor of certain enzymes.

Mechanism of Action

4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid is believed to act as an inhibitor of certain enzymes, including DPP-4. By inhibiting the activity of DPP-4, this compound can increase the levels of incretin hormones, which are involved in the regulation of glucose metabolism. This compound may also inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of DPP-4 and increase the levels of incretin hormones. This compound has also been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid has several advantages for lab experiments, including its stability and solubility in aqueous solutions. However, this compound can be difficult to synthesize and may require specialized equipment and expertise. Additionally, this compound may have limited bioavailability and may require further modification to improve its pharmacokinetic properties.

Future Directions

There are several future directions for research on 4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid. One area of interest is the development of this compound as a potential treatment for diabetes. This compound may also have potential as a treatment for cancer, and further studies are needed to investigate its efficacy in vivo. Additionally, this compound may be useful as a tool for studying the role of DPP-4 in glucose metabolism and other physiological processes.

Synthesis Methods

4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid is synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 4,4-difluorocycloheptanone with ethyl diazoacetate, followed by the addition of phenylmethoxycarbonyl chloride. The final step involves the hydrolysis of the ester group to yield this compound.

Scientific Research Applications

4,4-Difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid has been the subject of scientific research due to its potential therapeutic applications. It has been investigated as an inhibitor of certain enzymes, including the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This compound has also been studied as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4,4-difluoro-5-(phenylmethoxycarbonylamino)cycloheptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c17-16(18)9-8-12(14(20)21)6-7-13(16)19-15(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHZODBTPJYKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC1C(=O)O)(F)F)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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